3-(5-Chlorothiophen-2-yl)quinoline
Overview
Description
3-(5-Chlorothiophen-2-yl)quinoline is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The general procedure involves the reaction of 5-chloro-2-thiophenylboronic acid with 3-bromoquinoline in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production, making it a viable method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chlorothiophen-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Quinoline: A nitrogenous base with a similar structure but without the thiophene ring.
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
Pyrazole: A five-membered ring containing two nitrogen atoms, also known for its biological activities.
Uniqueness: 3-(5-Chlorothiophen-2-yl)quinoline is unique due to the presence of both the quinoline and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-13-6-5-12(16-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFGZXEHYYSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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